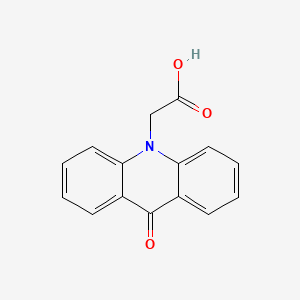

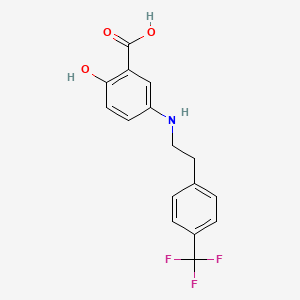

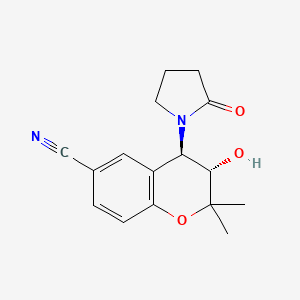

![molecular formula C28H33NO7 B1669695 (1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione CAS No. 36011-19-5](/img/structure/B1669695.png)

(1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione

Overview

Description

Cytochalasin E is a member of the cytochalasin group, a class of fungal metabolites known for their ability to inhibit actin polymerization in eukaryotic cells. This compound is particularly noted for its potent antiangiogenic properties, making it a potential candidate for cancer treatment and other pathological conditions involving abnormal blood vessel growth .

Mechanism of Action

Target of Action

Cytochalasin E, a member of the cytochalasin group, primarily targets actin filaments in cells . Actin is a protein that forms microfilaments, a component of the cell’s cytoskeleton, and plays essential roles in maintaining cell shape, cell division, and intracellular transport .

Mode of Action

Cytochalasin E interacts with its target by binding to the barbed, fast-growing plus ends of actin filaments , which then blocks both the assembly and disassembly of individual actin monomers from the bound end . Once bound, cytochalasin E essentially caps the end of the new actin filament . This interaction results in changes in the dynamic properties of actin filaments .

Biochemical Pathways

The primary biochemical pathway affected by cytochalasin E is the polymerization of actin filaments . By inhibiting this process, cytochalasin E disrupts the formation of the cytoskeleton, a network of protein fibers that gives the cell its shape and provides mechanical support . This disruption can lead to changes in cellular morphology and inhibit cellular processes such as cell division .

Pharmacokinetics

It’s known that cytochalasins, in general, have the ability to permeate cell membranes , which suggests that cytochalasin E may have good bioavailability.

Result of Action

The action of cytochalasin E leads to several molecular and cellular effects. It can change cellular morphology, inhibit cellular processes such as cell division, and even cause cells to undergo apoptosis . Additionally, cytochalasin E has been found to inhibit angiogenesis and tumor growth .

Action Environment

The action, efficacy, and stability of cytochalasin E can be influenced by various environmental factors. For instance, the presence of other actin-binding proteins in the cell can affect the binding of cytochalasin E to actin filaments . Furthermore, the compound’s action can be influenced by the pH of the environment . More research is needed to fully understand how different environmental factors influence the action of cytochalasin E.

Biochemical Analysis

Biochemical Properties

Cytochalasin E plays a crucial role in biochemical reactions by inhibiting actin polymerization in blood platelets . It interacts with various enzymes, proteins, and other biomolecules, primarily targeting actin filaments. By binding to the barbed ends of actin filaments, Cytochalasin E prevents the addition of new actin monomers, effectively capping the filament and halting its growth . This interaction disrupts the dynamic properties of actin filaments, leading to changes in cellular morphology and function .

Cellular Effects

Cytochalasin E exerts profound effects on various types of cells and cellular processes. It alters cell morphology, inhibits cell division, and can induce apoptosis . By disrupting actin polymerization, Cytochalasin E affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits angiogenesis by preventing the proliferation of bovine capillary endothelial cells . Additionally, Cytochalasin E has been shown to decrease glucose absorption in mice by increasing the Km needed for glucose to reach Vmax, indicating its role as a competitive inhibitor at intestinal receptor sites for glucose .

Molecular Mechanism

The molecular mechanism of Cytochalasin E involves its binding to actin filaments, specifically at the barbed ends, which blocks both the assembly and disassembly of actin monomers . This capping action prevents the elongation of actin filaments, leading to the disruption of the actin cytoskeleton. Cytochalasin E’s unique epoxide group is essential for its specificity and potency in inhibiting actin polymerization . This inhibition affects various cellular processes, including motility, division, and intracellular transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cytochalasin E can vary over time. It has been observed that Cytochalasin E can arrest cytoplasmic streaming at lower concentrations but irreversibly . The stability and degradation of Cytochalasin E in vitro and in vivo studies indicate that its antiangiogenic effects are sustained over time, making it a potential candidate for long-term therapeutic applications . Prolonged exposure to Cytochalasin E can lead to the disassembly of actin bundles after several days of treatment .

Dosage Effects in Animal Models

The effects of Cytochalasin E vary with different dosages in animal models. At lower concentrations, it effectively inhibits actin polymerization and angiogenesis without causing significant toxicity . At higher doses, Cytochalasin E can induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies have shown that Cytochalasin E can inhibit Striga seed germination by 50%, demonstrating its potency even at low concentrations .

Metabolic Pathways

Cytochalasin E is involved in metabolic pathways that regulate actin dynamics and cellular metabolism. It interacts with enzymes and cofactors that modulate actin polymerization and depolymerization . By inhibiting actin polymerization, Cytochalasin E affects metabolic flux and metabolite levels, leading to changes in cellular energy balance and function . The hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway is responsible for the production of Cytochalasin E .

Transport and Distribution

Within cells and tissues, Cytochalasin E is transported and distributed through interactions with specific transporters and binding proteins . It localizes primarily to the actin cytoskeleton, where it exerts its inhibitory effects on actin polymerization . The distribution of Cytochalasin E within cells is influenced by its binding affinity to actin filaments and its ability to permeate cell membranes .

Subcellular Localization

Cytochalasin E is predominantly localized to the actin cytoskeleton within cells . Its activity and function are closely associated with its ability to bind to actin filaments and inhibit their polymerization . The presence of an epoxide group in Cytochalasin E is crucial for its targeting to specific cellular compartments and its inhibitory potency . This subcellular localization is essential for its role in disrupting actin dynamics and affecting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytochalasin E is typically isolated from fungal species such as Aspergillus clavatus. The biosynthesis of cytochalasin E involves a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) pathway. This pathway incorporates specific amino acids into the structure, resulting in the formation of the characteristic perhydro-isoindolone core fused with a macrocyclic ring .

Industrial Production Methods: Industrial production of cytochalasin E is primarily achieved through fermentation processes involving the cultivation of the producing fungal strains under controlled conditions. Optimization of the fermentation parameters, such as pH, temperature, and nutrient supply, is crucial to maximize the yield of cytochalasin E .

Chemical Reactions Analysis

Types of Reactions: Cytochalasin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often employed to modify the compound for specific research or therapeutic purposes.

Common Reagents and Conditions:

Oxidation: Cytochalasin E can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cytochalasin E can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

Cytochalasin E has a wide range of scientific research applications across various fields:

Chemistry: Used as a tool to study the polymerization and depolymerization of actin filaments.

Biology: Employed to investigate the role of the actin cytoskeleton in cellular processes such as motility, division, and morphology.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiangiogenic properties. .

Comparison with Similar Compounds

- Cytochalasin A

- Cytochalasin B

- Cytochalasin D

- Cytochalasin H

- Latrunculin A

- Latrunculin B

Comparison: Cytochalasin E is unique among the cytochalasins due to its specific epoxide moiety, which is essential for its potent antiangiogenic activity. Unlike cytochalasin A and cytochalasin B, cytochalasin E does not inhibit glucose transport but instead decreases glucose absorption by increasing the Km for glucose uptake . Additionally, cytochalasin E’s ability to selectively inhibit endothelial cell proliferation sets it apart from other cytochalasins, making it a promising candidate for anti-cancer therapies .

Properties

CAS No. |

36011-19-5 |

|---|---|

Molecular Formula |

C28H33NO7 |

Molecular Weight |

495.6 g/mol |

IUPAC Name |

(1S,7R,16R)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione |

InChI |

InChI=1S/C28H33NO7/c1-16-9-8-12-19-23-27(4,35-23)17(2)21-20(15-18-10-6-5-7-11-18)29-24(31)28(19,21)36-25(32)34-14-13-26(3,33)22(16)30/h5-8,10-14,16-17,19-21,23,33H,9,15H2,1-4H3,(H,29,31)/t16?,17?,19?,20?,21?,23?,26-,27-,28-/m1/s1 |

InChI Key |

LAJXCUNOQSHRJO-CCKVWSCGSA-N |

SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C |

Isomeric SMILES |

CC1CC=CC2C3[C@](O3)(C(C4[C@]2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=C[C@@](C1=O)(C)O)C)C |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C |

Appearance |

Solid powder |

Color/Form |

CRYSTALS FROM ACETONE-HEXANE |

melting_point |

206-208 °C WITH DECOMP |

Key on ui other cas no. |

36011-19-5 |

physical_description |

Solid; [HSDB] White solid; [MSDSonline] |

Pictograms |

Acute Toxic; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

UNSTABLE IN CHLOROFORM SOLN & UNDER ACIDIC CONDITIONS. |

solubility |

SOL IN DICHLOROMETHANE, CHLOROFORM, ACETONE, & METHANOL; SPARINGLY SOL IN WATER |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC-175151; NSC 175151; NSC175151; Cytochalasin E |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

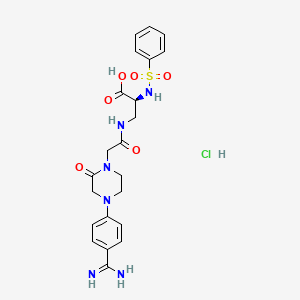

![Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-](/img/structure/B1669620.png)

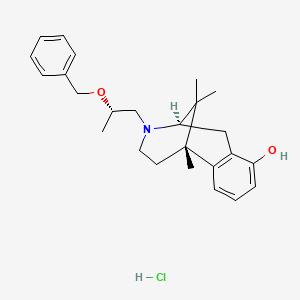

![(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid](/img/structure/B1669621.png)

![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)